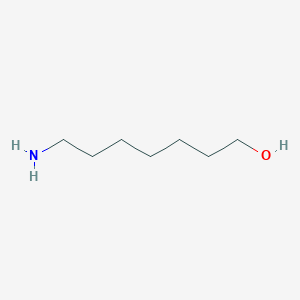

7-Amino-1-heptanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Amino-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1-heptanol is a bifunctional organic molecule containing a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a wide range of chemical transformations, such as amide bond formation, esterification, and the formation of heterocyclic structures, allows for the creation of diverse and complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 7-amino-1-heptanol, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Amino-1-heptanol is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| IUPAC Name | 7-aminoheptan-1-ol | [1] |

| CAS Number | 19243-04-0 | [1][2] |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | 150-152 °C at 10 Torr | [3] |

| Density | 0.903 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and ether. | [4] |

| pKa | 15.19 ± 0.10 (Predicted) | [3] |

| InChI | InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | [1] |

| InChIKey | KYJSXYQQYWMITG-UHFFFAOYSA-N | [1] |

| SMILES | NCCCCCCCO | [2] |

| LogP | 0.6 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 7-Amino-1-heptanol are provided below. These are generalized procedures based on established methods for similar compounds.

Synthesis of 7-Amino-1-heptanol via Reduction of 7-Aminoheptanoic Acid

A common and effective method for the synthesis of 7-Amino-1-heptanol is the reduction of the carboxylic acid functionality of 7-aminoheptanoic acid. Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes are typically employed for this transformation.[3][5]

Method 1: Using Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

7-Aminoheptanoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 molar equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

7-Aminoheptanoic acid (1 molar equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-18 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.[3]

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 7-Amino-1-heptanol.

-

Method 2: Using Borane Dimethyl Sulfide Complex (BMS)

-

Materials:

-

7-Aminoheptanoic acid

-

Borane Dimethyl Sulfide (BMS) complex

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

6 M Sodium Hydroxide (NaOH) solution

-

Potassium carbonate (K₂CO₃)

-

Chloroform

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 7-aminoheptanoic acid (1 molar equivalent) is suspended in anhydrous THF.

-

Boron trifluoride etherate (1 molar equivalent) is added to the suspension.

-

The mixture is heated to a gentle reflux, and BMS (1.1 molar equivalents) is added dropwise over 2 hours.[3]

-

The reaction mixture is refluxed for an additional 18 hours.

-

The reaction is cooled to 0 °C and quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 6 M NaOH solution and refluxed for 4 hours.

-

The mixture is saturated with K₂CO₃, cooled, and extracted with chloroform.

-

The combined organic extracts are washed with saturated NaCl solution, dried over anhydrous K₂CO₃, and the solvent is removed under reduced pressure to yield crude 7-Amino-1-heptanol.[3]

-

Purification of 7-Amino-1-heptanol

The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure or by recrystallization.

Method 1: Fractional Distillation

-

The crude 7-Amino-1-heptanol is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation under vacuum.

-

The pressure is reduced, and the sample is heated.

-

The fraction distilling at 150-152 °C and 10 Torr is collected as pure 7-Amino-1-heptanol.[3]

Method 2: Recrystallization

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone).[6]

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis of 7-Amino-1-heptanol

The purity and identity of 7-Amino-1-heptanol can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis

Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve chromatographic peak shape and volatility.

-

Derivatization (optional): The sample can be derivatized with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and alcohol groups to their trimethylsilyl ethers.

-

GC Conditions (General):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program, for example, starting at a low temperature (e.g., 50 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 280 °C).[7]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A suitable mass range to detect the molecular ion and characteristic fragments.

-

HPLC Analysis with Pre-column Derivatization

Amino alcohols lack a strong chromophore, necessitating derivatization for UV or fluorescence detection. o-Phthalaldehyde (OPA) in the presence of a thiol is a common derivatizing agent for primary amines.[8]

-

Derivatization with OPA/3-Mercaptopropionic acid (3-MPA):

-

Prepare a fresh derivatizing reagent by dissolving OPA in a borate buffer (pH ~9.5) containing 3-MPA.[8]

-

Mix an aliquot of the 7-Amino-1-heptanol sample with the derivatizing reagent and allow the reaction to proceed for a few minutes at room temperature before injection.

-

-

HPLC Conditions (General):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Detector: Fluorescence detector with excitation and emission wavelengths suitable for the OPA-adduct (e.g., Ex: 340 nm, Em: 450 nm).[9]

-

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-Amino-1-heptanol.

Caption: Workflow for the synthesis, purification, and analysis of 7-Amino-1-heptanol.

Biological Activity and Applications

While specific signaling pathway involvement for 7-amino-1-heptanol is not well-documented in publicly available literature, long-chain amino alcohols, as a class of compounds, have garnered interest in drug development. They are known to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects.[4] Some have been investigated as potential antimalarial agents.[10] The bifunctional nature of 7-amino-1-heptanol makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including its use as a linker in the development of antibody-drug conjugates or as a scaffold for novel small molecule inhibitors.[]

Conclusion

7-Amino-1-heptanol is a valuable chemical entity with a range of potential applications in research and development. This guide provides a foundational understanding of its chemical properties and outlines generalized yet detailed protocols for its synthesis, purification, and analysis. The provided workflow visualization offers a clear overview of the key steps involved in obtaining and characterizing this compound. As research into long-chain amino alcohols continues, the importance of well-characterized building blocks like 7-Amino-1-heptanol is likely to grow.

References

- 1. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Amino-1-heptanol 95% | CAS: 19243-04-0 | AChemBlock [achemblock.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Amino-1-heptanol (CAS: 19243-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-1-heptanol, a bifunctional organic compound of increasing interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, safety information, synthesis, and key applications, with a focus on its role as a molecular linker.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 19243-04-0 | [1][2] |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or oil | [3] |

| Boiling Point | 213.4 ± 23.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 82.9 ± 22.6 °C | [2] |

| Solubility | Soluble in water. Miscible with ethanol and ether. | [4][5] |

| InChI Key | KYJSXYQQYWMITG-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 7-Amino-1-heptanol, the following tables present predicted Nuclear Magnetic Resonance (NMR) data and expected characteristic absorptions for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~3.64 | t | 2H | -CH₂-OH |

| ~2.68 | t | 2H | -CH₂-NH₂ |

| ~1.57 - 1.50 | m | 4H | -CH₂-CH₂-OH, -CH₂-CH₂-NH₂ |

| ~1.42 - 1.29 | m | 6H | -(CH₂)₃- |

| (variable) | br s | 3H | -NH₂, -OH |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| ~62.9 | -CH₂-OH |

| ~42.3 | -CH₂-NH₂ |

| ~33.9 | C3 |

| ~32.8 | C5 |

| ~29.2 | C4 |

| ~26.8 | C2 |

| ~25.8 | C6 |

Expected Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 2950-2850 | C-H stretch | Alkyl chain |

| 1650-1580 | N-H bend (scissoring) | Primary Amine |

| 1470-1450 | C-H bend (scissoring) | Alkyl chain |

| 1075-1000 | C-O stretch | Primary Alcohol |

Expected Mass Spectrometry (MS) Fragmentation

| m/z Value | Proposed Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 114 | [M - NH₃]⁺ |

| 113 | [M - H₂O]⁺ |

| 100 | [M - CH₂OH]⁺ |

| 30 | [CH₂NH₂]⁺ |

Safety and Handling

7-Amino-1-heptanol is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. |

Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of 7-Amino-1-heptanol

A common synthetic route to 7-Amino-1-heptanol involves the amination of a terminal halo-alcohol, such as 7-bromo-1-heptanol. The following is a representative protocol.

Experimental Protocol: Synthesis from 7-Bromo-1-heptanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromo-1-heptanol (1 equivalent) in a suitable solvent such as ethanol.

-

Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, >10 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess ammonia under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with an organic solvent like dichloromethane to remove any unreacted starting material.

-

Purification: The aqueous layer, containing the hydrochloride salt of the product, can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 7-Amino-1-heptanol.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final high-purity product.

Applications in Drug Development: PROTAC Linkers

The primary application of 7-Amino-1-heptanol in modern drug discovery is as a flexible, bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

The PROTAC Mechanism

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7]

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[8]

Role of the 7-Amino-1-heptanol Linker

7-Amino-1-heptanol serves as a precursor to the linker component of a PROTAC. Its seven-carbon alkyl chain provides a flexible spacer between the POI-binding ligand and the E3 ligase ligand. The length and flexibility of this linker are critical for optimizing the formation of a stable and productive ternary complex. The terminal amino and hydroxyl groups provide versatile chemical handles for conjugation to the respective ligands through reactions such as amide bond formation.

Standard Experimental Protocols for Compound Characterization

The following are generalized protocols for the spectroscopic analysis of a compound like 7-Amino-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a relatively volatile and thermally stable compound like 7-Amino-1-heptanol, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or Electrospray Ionization (ESI) are common methods.

-

Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample solution is nebulized and subjected to a high voltage, producing protonated or deprotonated molecular ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Bromo-1-heptanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 7-Amino-1-heptanol | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 7-Amino-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1-heptanol is a bifunctional organic compound featuring a primary amine and a primary alcohol functional group separated by a seven-carbon aliphatic chain. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its ability to undergo reactions at both the amino and hydroxyl termini allows for the construction of more complex molecules. Notably, it has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control.

Core Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of 7-Amino-1-heptanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO | [1][3] |

| Molecular Weight | 131.22 g/mol | [1][3][4] |

| CAS Number | 19243-04-0 | [1][3][5] |

| Physical Form | Liquid, Oil | [5] |

| Boiling Point (Predicted) | 213.4 ± 23.0 °C at 760 mmHg | |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 82.9 ± 22.6 °C | |

| pKa (Predicted) | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |

For the purpose of comparison, the experimentally determined properties of the related compound, 1-heptanol (CAS: 111-70-6), are provided in the table below. The presence of the amino group in 7-Amino-1-heptanol is expected to increase its boiling point and water solubility compared to 1-heptanol due to enhanced hydrogen bonding capabilities.[6]

Table 2: Experimental Physical Properties of 1-Heptanol

| Property | Value | Source |

| Boiling Point | 176 °C | [7][8] |

| Melting Point | -36 °C | [7] |

| Density | 0.822 g/mL at 25 °C | [7][8] |

| Water Solubility | Very slightly soluble | [9] |

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties of liquid compounds such as 7-Amino-1-heptanol.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Stirring bar (if using a hot plate)

Procedure:

-

Add approximately 0.5 mL of 7-Amino-1-heptanol to the small test tube.

-

Place the capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the Thiele tube's heating arm can be heated. The sample should be immersed in the oil bath.

-

Gently heat the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 7-Amino-1-heptanol and allow it to reach thermal equilibrium in the constant temperature water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and record its mass.

-

The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where:

-

m_sample is the mass of the 7-Amino-1-heptanol

-

m_water is the mass of the water

-

ρ_water is the known density of water at the experimental temperature.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the saturation concentration of a substance in water at a specific temperature.

Apparatus:

-

Stoppered glass flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or titration)

Procedure:

-

Add an excess amount of 7-Amino-1-heptanol to a flask containing a known volume of distilled water.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand in the constant temperature bath to allow undissolved material to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended microdroplets.

-

Carefully remove a known volume of the clear, saturated aqueous solution.

-

Quantify the concentration of 7-Amino-1-heptanol in the aliquot using a suitable and validated analytical method. The resulting concentration is the aqueous solubility at that temperature.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows relevant to the characterization of 7-Amino-1-heptanol.

Caption: A logical workflow for the physical characterization of 7-Amino-1-heptanol.

Caption: The role of 7-Amino-1-heptanol as a linker in PROTAC synthesis.

Conclusion

7-Amino-1-heptanol is a versatile chemical intermediate with significant potential in pharmaceutical research and development. While experimentally determined physical properties are not widely published, predictions and data from analogous compounds provide a useful baseline for its handling and application. The experimental protocols outlined in this guide offer a systematic approach to obtaining precise physical data, which is crucial for process optimization, formulation development, and ensuring the quality and consistency of final products. As the use of 7-Amino-1-heptanol, particularly in areas like PROTAC development, continues to grow, a comprehensive and experimentally verified understanding of its physical properties will become increasingly important.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Amino-1-heptanol | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 8. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]

7-Amino-1-heptanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core molecular information for 7-Amino-1-heptanol, a key chemical intermediate in various research and development applications.

Core Molecular Data

The fundamental molecular properties of 7-Amino-1-heptanol are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₁₇NO[1][2] |

| Molecular Weight | 131.22 g/mol [1][2][3] |

| Monoisotopic Mass | 131.131014166 Da[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 7-Amino-1-heptanol can be extensive. For specific, validated methodologies, researchers are advised to consult peer-reviewed chemical synthesis literature and established chemical databases. The synthesis routes often involve the reduction of a corresponding nitrile or the amination of a halogenated heptanol derivative. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the final compound.

Chemical Structure and Properties Relationship

The following diagram illustrates the logical relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Navigating the Solubility Landscape of 7-Amino-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1-heptanol, a bifunctional molecule featuring a primary amine and a primary alcohol, holds potential in various research and development sectors, including as a building block in novel pharmaceuticals and specialty chemicals. A critical physicochemical parameter governing its application, particularly in drug development, is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of 7-Amino-1-heptanol, details experimental protocols for its determination, and discusses predictive approaches in the absence of extensive experimental data.

Understanding the Solubility Profile of 7-Amino-1-heptanol

This dual nature suggests that 7-Amino-1-heptanol is likely to exhibit some degree of solubility in both polar and non-polar solvents. It is expected to be soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) due to hydrogen bonding, and also show solubility in some organic solvents of moderate polarity. Its solubility in non-polar hydrocarbons is anticipated to be lower.

For a closely related compound, 1-heptanol, which lacks the amino group, it is known to be slightly soluble in water and miscible with ethanol and ether. The presence of the polar amino group in 7-Amino-1-heptanol would likely increase its aqueous solubility compared to 1-heptanol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for 7-Amino-1-heptanol remain undetermined across a broad spectrum of solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Diethyl Ether | |||||

| Toluene | |||||

| n-Hexane |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium concentration of 7-Amino-1-heptanol in a specific solvent at a controlled temperature.

Materials:

-

7-Amino-1-heptanol

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 7-Amino-1-heptanol to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the constant temperature bath to allow the undissolved solid to settle.

-

Sample Withdrawal and Clarification: Carefully withdraw a sample from the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles. Centrifuge the withdrawn sample to further separate any suspended microparticles.

-

Quantification: Accurately dilute the clear supernatant to a concentration within the working range of the chosen analytical method. Analyze the concentration of 7-Amino-1-heptanol using a pre-validated analytical technique.

-

Data Analysis: Calculate the solubility of 7-Amino-1-heptanol in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of 7-Amino-1-heptanol.

Predictive Approaches to Solubility

Factors Influencing Solubility

Caption: Key factors influencing the solubility of 7-Amino-1-heptanol.

Relevance in Drug Development

The solubility of a potential drug candidate like a derivative of 7-Amino-1-heptanol is a critical factor influencing its entire development lifecycle, from initial screening to formulation.

Drug Development Workflow

Caption: The role of solubility in the drug development pipeline.

Conclusion

While specific quantitative solubility data for 7-Amino-1-heptanol is currently lacking, its molecular structure provides valuable insights into its expected behavior in various solvents. This guide has outlined the standard experimental methodology for determining its solubility and highlighted the importance of this parameter in the context of drug development. As research progresses, the population of the provided data table will be crucial for the scientific community. In the interim, predictive modeling can serve as a useful tool for estimating the solubility of 7-Amino-1-heptanol and its derivatives.

References

A Technical Guide to the Spectral Analysis of Aliphatic Amino Alcohols: Using 1-Heptanol as a Model for 7-Amino-1-heptanol

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth overview of the spectral data expected for a simple bifunctional molecule, 7-amino-1-heptanol. Due to a lack of publicly available spectral data for 7-amino-1-heptanol, this document utilizes the spectral data of the structurally similar compound, 1-heptanol, as a reference. This approach allows for a comprehensive illustration of the expected spectral characteristics and the methodologies used to obtain them. The data for 1-heptanol will be presented in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectral analysis are also provided.

Data Presentation: Spectral Data for 1-Heptanol

The following tables summarize the key spectral data for 1-heptanol, which can serve as a foundational reference for predicting the spectral behavior of 7-amino-1-heptanol. The presence of an amino group in 7-amino-1-heptanol would introduce additional characteristic signals, most notably in the IR and NMR spectra.

¹H NMR Spectroscopic Data for 1-Heptanol

Solvent: Not specified in the available data, but typically CDCl₃ for non-polar to moderately polar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂-OH |

| ~1.3 | Multiplet | 8H | -(CH₂)₄- |

| ~0.9 | Triplet | 3H | -CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopic Data for 1-Heptanol [1]

Solvent: Not specified in the available data, but typically CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | C-OH |

| ~32.8 | CH₂ |

| ~31.9 | CH₂ |

| ~29.2 | CH₂ |

| ~25.8 | CH₂ |

| ~22.6 | CH₂ |

| ~14.1 | CH₃ |

IR Spectroscopic Data for 1-Heptanol

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3330 (broad) | O-H stretch (hydrogen-bonded) |

| ~2955, 2927, 2857 | C-H stretch (alkyl) |

| ~1467 | C-H bend (alkyl) |

| ~1058 | C-O stretch (primary alcohol) |

Mass Spectrometry Data for 1-Heptanol (Electron Ionization) [2]

| m/z | Relative Intensity (%) | Assignment |

| 116 | < 1 | [M]⁺ (Molecular Ion) |

| 98 | 5 | [M-H₂O]⁺ |

| 84 | 15 | [M-CH₃CH₂]⁺ |

| 70 | 40 | [M-CH₃CH₂CH₂CH₂]⁺ |

| 56 | 70 | Various fragmentation pathways |

| 43 | 100 | [CH₃CH₂CH₂]⁺ (Base Peak) |

| 31 | 85 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid sample like 1-heptanol. These can be adapted for the analysis of 7-amino-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.[3]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. A greater number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the reference standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

-

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid analyte directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An ion detector records the abundance of ions at each m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak (if present) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide to the Safety of 7-Amino-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 7-Amino-1-heptanol (CAS No. 19243-04-0), a chemical intermediate with applications in pharmaceutical research and development. The following sections detail the known hazards, safe handling procedures, and emergency responses associated with this compound, based on available Safety Data Sheet (SDS) information.

Hazard Identification and Classification

7-Amino-1-heptanol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential dangers.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): H314 - Causes severe skin burns and eye damage.

Signal Word: Danger[1]

GHS Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements includes those for prevention, response, storage, and disposal.[1] Key examples include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 19243-04-0 | [1] |

| Molecular Formula | C₇H₁₇NO | |

| Molecular Weight | 131.22 g/mol | [1] |

| Appearance | Solid, Semi-solid, or Liquid | [1] |

| Boiling Point | 150-152 °C @ 10 Torr | |

| Melting Point | 48-53 °C | |

| Purity | 97% | [1] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature.[1] |

Table 2: Toxicological Information

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Data not available | GHS Classification[1] |

| Acute Dermal Toxicity | Data not available | Data not available | |

| Acute Inhalation Toxicity | Data not available | Data not available | |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Data not available | GHS Classification[1] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Data not available | GHS Classification[1] |

Table 3: Exposure Controls and Personal Protection

| Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves, and a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |

Experimental Protocols

The GHS classification of 7-Amino-1-heptanol as causing severe skin burns and eye damage necessitates rigorous safety testing. The following are summaries of standard experimental protocols for assessing these hazards, based on OECD guidelines.

Acute Dermal Corrosion/Irritation (OECD Guideline 404)

This test guideline describes procedures to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: A test substance is applied to the skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and occlusive dressing.

-

Exposure: The exposure period is typically 3 minutes, 1 hour, and 4 hours. The patches are applied sequentially. If a corrosive effect is observed at one time point, the test is terminated.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. If effects persist, observations can continue for up to 14 days.

-

Scoring: The severity of skin reactions is scored according to a standardized scale.

Acute Eye Damage/Irritation (OECD Guideline 405)

This guideline outlines the procedure for determining the potential of a substance to cause serious eye damage or irritation.

Principle: The test substance is instilled into the eye of an animal (typically a rabbit), and the eye is observed for any effects on the cornea, iris, and conjunctiva.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.

Visualized Workflows and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate key safety-related workflows and logical relationships for 7-Amino-1-heptanol.

Caption: Workflow for the safe handling of 7-Amino-1-heptanol.

References

Commercial Availability and Technical Guide for 7-Amino-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 7-Amino-1-heptanol, a valuable building block in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The guide details its chemical properties, suppliers, and provides illustrative experimental protocols for its synthesis and application.

Introduction to 7-Amino-1-heptanol

7-Amino-1-heptanol (CAS No. 19243-04-0) is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain. This structure makes it a versatile linker component in the synthesis of heterobifunctional molecules, most notably PROTACs.[1] PROTACs are emerging as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[2] The linker, derived from molecules like 7-Amino-1-heptanol, plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ubiquitin ligase, which are crucial for the formation of a productive ternary complex.[][4]

Commercial Availability

7-Amino-1-heptanol is available from a range of chemical suppliers, catering to research and development needs. The purity and available quantities vary among suppliers.

| Supplier | Purity | Available Quantities | Contact Information/Product Page |

| HANGZHOU LEAP CHEM CO., LTD. | 95%, 98% | Bulk and research quantities | --INVALID-LINK-- |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | --INVALID-LINK-- |

| ALFA CHEMICAL | 98% | 10g, 25g, 50g, 100g, bulk | --INVALID-LINK-- |

| AChemBlock | 95% | Inquire for details | --INVALID-LINK-- |

| Dana Bioscience | Not specified | 250mg, 1g | --INVALID-LINK-- |

| MedChemExpress | >98% | Inquire for details | --INVALID-LINK-- |

| VulcanChem | Not specified | Inquire for details | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value |

| CAS Number | 19243-04-0 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Appearance | Liquid, Oil |

| Boiling Point | 213.4±23.0 °C at 760 mmHg |

| Density | 0.9±0.1 g/cm³ |

| InChI Key | KYJSXYQQYWMITG-UHFFFAOYSA-N |

Experimental Protocols

While 7-Amino-1-heptanol is commercially available, specific, detailed synthesis protocols are not abundant in peer-reviewed literature, likely due to its status as a building block. However, its synthesis can be reliably achieved through the reduction of its corresponding amino acid, 7-aminoheptanoic acid, which is also commercially available.

Synthesis of 7-Amino-1-heptanol from 7-Aminoheptanoic Acid

This protocol is based on general methods for the reduction of amino acids to amino alcohols.[5][6]

Materials:

-

7-Aminoheptanoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure using Lithium Aluminum Hydride (LiAlH₄):

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Amino Acid: Dissolve 7-aminoheptanoic acid (1 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 1 M NaOH solution, and then more water.

-

Work-up: A granular precipitate will form. Filter the mixture and wash the solid thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude 7-Amino-1-heptanol. Further purification can be achieved by vacuum distillation or column chromatography.

Incorporation of 7-Amino-1-heptanol into a PROTAC Linker

The following is a generalized workflow for incorporating 7-Amino-1-heptanol into a PROTAC molecule. This process typically involves protecting the amino group, activating the hydroxyl group for coupling with one of the PROTAC's ligands, deprotecting the amine, and finally coupling with the second ligand.

Workflow:

-

Protection of the Amino Group: React 7-Amino-1-heptanol with a suitable protecting group, such as Boc-anhydride (Boc₂O), in the presence of a base like triethylamine in a solvent like dichloromethane (DCM) to yield Boc-protected 7-amino-1-heptanol.

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of the protected amino alcohol is then activated for coupling. This can be achieved by converting it to a better leaving group, for example, by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride).

-

Coupling with the First Ligand: The activated linker is then reacted with the first PROTAC ligand (either the E3 ligase binder or the target protein binder), which typically has a nucleophilic handle (e.g., a phenol or an amine).

-

Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine.

-

Coupling with the Second Ligand: The terminal amine of the linker-ligand conjugate is then coupled with the second PROTAC ligand, which typically has a carboxylic acid group, using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).

-

Final Purification: The resulting PROTAC molecule is purified using techniques such as preparative HPLC.

Visualizations

Experimental Workflow: Synthesis of 7-Amino-1-heptanol

Caption: A generalized workflow for the synthesis of 7-Amino-1-heptanol.

Signaling Pathway: General PROTAC Mechanism of Action

Caption: The general mechanism of action for a PROTAC molecule.

This guide provides a foundational understanding of the commercial availability and technical aspects of 7-Amino-1-heptanol for researchers and professionals in drug development. For specific applications and troubleshooting, consulting detailed chemical literature and supplier documentation is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC | Signaling Pathways | TargetMol [targetmol.com]

- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

The Architect's Blueprint: A Technical Guide to PROTAC® Linkers Forged from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC® Technology and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs are engineered to completely eliminate the protein from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]

The linker, far from being a passive tether, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the diverse array of linker architectures, those derived from amino alcohols and their polyethylene glycol (PEG) extensions have garnered significant attention. These linkers offer a unique combination of hydrophilicity, tunable length, and synthetic tractability, making them valuable tools in the optimization of PROTAC candidates. This guide provides an in-depth technical overview of PROTAC linkers derived from amino alcohols, covering their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The core function of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:

-

Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).

-

Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[1]

-

Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[4]

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[2]

-

Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[1]

Amino Alcohol-Based Linkers: Properties and Impact on PROTAC Efficacy

Amino alcohol-derived linkers, particularly those incorporating PEG chains (amino-PEG-alcohols), are favored for their ability to enhance the physicochemical properties of PROTACs. The inherent hydrophilicity of the PEG motif can improve the solubility of often large and lipophilic PROTAC molecules, which is a critical parameter for drug development.[5] The length of the PEG chain is a crucial and empirically determined parameter that significantly influences the formation and stability of the ternary complex.[6]

A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination due to unfavorable conformational flexibility.[6] The stereochemistry of the amino alcohol within the linker can also play a subtle but significant role in fine-tuning the conformation of the PROTAC, which in turn can impact ternary complex formation and degradation activity.

Data Presentation: Impact of Linker Composition and Length

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

| Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.[3] |

Table 2: Comparative Performance of PROTACs with Different Linker Compositions

| PROTAC | Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |

| PROTAC A | Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |

| PROTAC B | Three PEG units | CRBN | VHL | Weak degradation |

| This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[7] |

Table 3: Hypothetical Data for a Series of PROTACs Targeting POI-X with Different PEG Linker Lengths

| PROTAC | Linker | DC50 (nM) | Dmax (%) |

| PROTAC-A | PEG3 | 150 | 75 |

| PROTAC-B | PEG5 | 25 | 95 |

| PROTAC-C | PEG7 | 80 | 85 |

| This illustrative data demonstrates the concept of linker optimization, where a PEG5 linker provides the most potent and efficacious degradation.[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTACs with amino alcohol-derived linkers and their subsequent evaluation.

Synthesis of PROTACs with Amino Alcohol-Derived Linkers

The synthesis of a PROTAC is a modular process, often involving the sequential conjugation of the POI and E3 ligase ligands to the linker. Solid-phase synthesis is a particularly powerful technique for the rapid generation of PROTAC libraries with diverse linkers.

Protocol 1: Generalized Solid-Phase Synthesis of a PROTAC

-

Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).

-

First Ligand Attachment: Couple the first ligand (either the POI or E3 ligase ligand with a free carboxylic acid) to the resin using a standard coupling reagent such as HATU and a base like DIPEA.

-

Fmoc Deprotection: If the attached ligand has an Fmoc-protected amine, remove the Fmoc group using a solution of 20% piperidine in DMF.

-

Linker Coupling: Couple the Fmoc-protected amino alcohol or amino-PEG-alcohol linker to the deprotected amine on the resin-bound ligand using HATU and DIPEA.

-

Iterative Linker Extension (if necessary): Repeat the deprotection and coupling steps to extend the linker to the desired length.

-

Second Ligand Coupling: After deprotecting the terminal Fmoc group of the linker, couple the second ligand (with a free carboxylic acid) to the linker.

-

Cleavage and Purification: Cleave the fully assembled PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude PROTAC by preparative reverse-phase HPLC.[2]

Evaluation of PROTAC-Mediated Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.

Protocol 2: Western Blot Analysis of Protein Degradation

-

Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Confirmation of Target Protein Ubiquitination

Co-immunoprecipitation (Co-IP) followed by Western blotting is a key method to confirm that the PROTAC induces the ubiquitination of the target protein.

Protocol 3: Co-Immunoprecipitation for Ubiquitination Analysis

-

Cell Treatment: Treat cells with the PROTAC, often in combination with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the POI to pull down the target protein and its interacting partners.

-

Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binders and then elute the proteins.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against ubiquitin. An increase in a high-molecular-weight smear or ladder of bands in the PROTAC-treated sample indicates polyubiquitination of the POI.[2][4]

Case Study: PROTAC-Mediated Degradation of KRAS G12C and Downstream Signaling

The KRAS oncogene, particularly the G12C mutant, is a high-value target in cancer therapy. PROTACs have been developed to induce the degradation of KRAS G12C, thereby inhibiting downstream signaling pathways such as the MAPK pathway.[9]

Conclusion

PROTAC linkers derived from amino alcohols represent a versatile and powerful tool in the design and optimization of targeted protein degraders. Their favorable physicochemical properties and synthetic accessibility have made them a popular choice among medicinal chemists. A thorough understanding of the structure-activity relationships of these linkers, guided by robust experimental evaluation, is crucial for the development of the next generation of PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of amino alcohol-based linker design and to accelerate the discovery of novel and effective protein-degrading drugs.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Amino-1-heptanol from 1,7-heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective synthesis of 7-amino-1-heptanol from the starting material 1,7-heptanediol. Traditional chemical amination of diols often results in a mixture of products, including the desired mono-amino alcohol, diamine, and cyclic byproducts, leading to low yields and challenging purification. To circumvent these issues, the presented protocol employs a robust multi-step synthetic strategy involving the protection of one hydroxyl group, activation of the second, nucleophilic substitution to introduce the amino functionality, and subsequent deprotection. This method ensures high selectivity and provides a reliable route to obtaining the target compound. An alternative, greener biocatalytic approach is also discussed, reflecting modern trends in chemical synthesis.

Introduction

7-Amino-1-heptanol is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its structure, containing both a primary amine and a primary alcohol, allows for orthogonal derivatization, making it a versatile building block. The selective synthesis of this compound from 1,7-heptanediol presents a common challenge in organic chemistry: achieving mono-functionalization of a symmetric starting material.

Direct amination of 1,7-heptanediol using conventional methods, such as those employing ruthenium-based catalysts at elevated temperatures and pressures, often leads to a lack of selectivity.[1][2] These reactions can produce significant amounts of 1,7-heptanediamine and other byproducts, complicating the purification process and reducing the yield of the desired 7-amino-1-heptanol.

To achieve high selectivity, a more controlled, multi-step approach is often necessary. The protocol detailed below follows a classical synthetic pathway:

-

Mono-protection of 1,7-heptanediol to differentiate the two hydroxyl groups.

-

Activation of the remaining free hydroxyl group to facilitate nucleophilic substitution.

-

Introduction of the amino group via a nucleophilic azide, followed by reduction.

-

Deprotection to reveal the final 7-amino-1-heptanol.

An emerging alternative to traditional chemical synthesis is the use of enzymatic cascades. Biocatalysis offers a greener and highly selective route to amino alcohols from diols, operating under mild reaction conditions.[1][2] While a specific enzymatic protocol for 1,7-heptanediol is not as established, the general principles of using an alcohol dehydrogenase (ADH) in tandem with a transaminase (TA) or an amine dehydrogenase (AmDH) represent a promising avenue for future process development.[1]

Chemical Synthesis Protocol: A Four-Step Approach

This protocol details the synthesis of 7-amino-1-heptanol from 1,7-heptanediol via a four-step sequence.

Step 1: Mono-protection of 1,7-heptanediol

One of the hydroxyl groups of 1,7-heptanediol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is stable under the conditions of the subsequent steps and can be selectively removed at the end of the synthesis.

Materials:

-

1,7-heptanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,7-heptanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the flask.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol.

Step 2: Activation of the Free Hydroxyl Group

The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction.

Materials:

-

7-((tert-butyldimethylsilyl)oxy)heptan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) or pyridine (as solvent and base).

-

Cool the mixture to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate. This product is often used in the next step without further purification.

Step 3: Introduction of the Amino Group

The tosylate is displaced by an azide ion, followed by reduction of the azide to a primary amine.

Materials:

-

7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃) followed by water

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure for Azide Formation:

-

Dissolve the crude tosylate from Step 2 in anhydrous DMF.

-

Add sodium azide (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azido-1-((tert-butyldimethylsilyl)oxy)heptane.

Procedure for Reduction of the Azide:

-

Using LAH:

-

Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-